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Compound of Interest

Compound Name: Dipiproverine

Cat. No.: B1670742

Depot medroxyprogesterone acetate (DMPA) is a long-acting, injectable progestin-only
contraceptive that is widely used globally.[1] Its efficacy is rooted in its unique pharmacokinetic
profile, which allows for sustained release of medroxyprogesterone acetate (MPA), and its
potent pharmacodynamic effects on the hypothalamic-pituitary-ovarian axis. This guide
provides a detailed overview of the pharmacokinetics and pharmacodynamics of DMPA,
intended for researchers, scientists, and drug development professionals.

Pharmacokinetics

The pharmacokinetic profile of DMPA is characterized by its slow absorption from the site of
injection, extensive distribution, hepatic metabolism, and renal excretion of its metabolites.

Absorption

Following a single intramuscular (IM) injection of 150 mg of DMPA, medroxyprogesterone
acetate is slowly released from the muscle tissue.[2][3] MPA is detectable in the serum within
30 minutes of administration.[2][3] Plasma concentrations of MPA increase for approximately
three weeks, reaching peak plasma concentrations (Cmax) of 1 to 7 ng/mL.[4] Serum
concentrations then generally plateau at about 1.0 ng/mL for about three months, followed by a
gradual decline.[2][3] In some women, MPA can be detected in the serum for as long as nine
months after a single 150 mg injection.[2][3]
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A subcutaneous (SC) formulation, Depo-SubQ Provera 104, which contains 104 mg of MPA,
provides for a different absorption profile. While specific Cmax values for the 104 mg dose
were not detailed in the provided results, a study evaluating a 150 mg SC dose of Depo-
Provera found it effectively suppressed ovulation for at least 7 months.[5]

Distribution

Plasma protein binding of MPA averages 86%.[4] This binding occurs primarily to serum
albumin.[4] Notably, MPA does not bind to sex-hormone-binding globulin (SHBG).[4]

Metabolism

MPA is extensively metabolized in the liver by cytochrome P450 (CYP3A4) enzymes.[4][6] The
metabolism of MPA is complex and involves several transformation pathways, including ring A
and/or side-chain reduction, loss of the acetyl group, and hydroxylation at the 2-, 6-, and 21-
positions, or a combination of these.[4] This extensive metabolism results in the formation of
more than 10 different metabolites.[4]

Excretion

The metabolites of medroxyprogesterone acetate are primarily excreted in the urine as
glucuronide conjugates, with only minor amounts excreted as sulfates.[4] The plasma
concentrations of MPA decrease exponentially after the initial sustained release phase. They
typically become undetectable (<100 pg/mL) between 120 to 200 days after the injection.[4]
The apparent half-life of MPA following IM administration of Depo-Provera is approximately 50
days.[4] The effect of hepatic or renal impairment on the pharmacokinetics of DMPA is currently
unknown.[4]

Quantitative Pharmacokinetic Data
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Administration

Parameter Value Reference
Route
Time to Peak (Tmax) ~3 weeks 150 mg IM [4]
Peak Plasma
) 1-7ng/mL 150 mg IM [4]
Concentration (Cmax)
Sustained ~1.0 ng/mL for ~3
_ 150 mg IM [2][3]
Concentration months
Plasma Protein 86% (primarily to
. : N/A [4]
Binding albumin)
Apparent Half-life ~50 days 150 mg IM [4]
Time to Undetectable
120 - 200 days 150 mg IM [4]
Levels
Pharmacodynamics

The contraceptive efficacy of DMPA is a result of its multiple pharmacodynamic effects on the
female reproductive system.

Mechanism of Action

DMPA is a potent progestin that acts as an agonist at the progesterone receptor.[1] Its primary
mechanism of action is the inhibition of gonadotropin secretion from the pituitary gland.[4][7] By
suppressing the mid-cycle surge of luteinizing hormone (LH) and follicle-stimulating hormone
(FSH), DMPA prevents follicular maturation and ovulation.[2][3][8]

In addition to preventing ovulation, DMPA also causes a thickening of the cervical mucus.[4][7]
This increased viscosity makes it difficult for sperm to penetrate the cervix and reach the upper
genital tract.[8] Furthermore, DMPA induces endometrial atrophy, creating an environment that
is unsuitable for blastocyst implantation.[2]

Hormonal and Endometrial Effects

Following a DMPA injection, serum estradiol levels are initially suppressed to the range of the
early to mid-follicular phase, with a mean of approximately 50 pg/mL.[2][3] For long-term users,
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serum estradiol levels can range between 10 and 92 pg/mL, with a mean of about 40 pg/mL.[2]
[3] Despite these low estrogen levels, side effects such as hot flushes are rare.[2][3]

Ovulation is inhibited, and consequently, serum progesterone levels remain low (< 0.4 ng/mL)
for several months after a DMPA injection.[2][3] Ovulation typically resumes when MPA levels
fall below 0.1 ng/mL.[2][3] The endometrium becomes atrophic, characterized by small, straight
endometrial glands and a decidualized stroma.[2]

Dose-Response Relationship

Studies have shown a dose-dependent effect of DMPA on the suppression of ovulation. Even
at doses as low as 25 mg, ovulation can be inhibited for at least 3 months.[9][10] The return of
luteal function shows a significant positive correlation with the administered dose of DMPA.[9]
[10] The standard 150 mg dose is considered to be well above the minimal effective dose for
inhibiting ovulation.[9][10] A serum MPA concentration of greater than 0.1 ng/mL is generally
considered necessary to inhibit ovulation.[6][11]

Quantitative Pharmacodynamic Data

Parameter Effect Reference

] ] Inhibition of gonadotropin (LH
Primary Mechanism ] [4117]
& FSH) secretion

, Thickening of cervical mucus,
Secondary Mechanisms ) [21[41[7]
endometrial atrophy

Ovulation Inhibition MPA levels > 0.1 ng/mL [6][11]

Remains < 0.4 ng/mL during
Serum Progesterone S [2][3]
ovulation inhibition

Serum Estradiol (Initial) ~50 pg/mL [2][3]
Serum Estradiol (Long-term 10 - 92 pg/mL (mean ~40

[2][3]
use) pg/mL)

Experimental Protocols
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The evaluation of the pharmacokinetics and pharmacodynamics of DMPA typically involves
clinical trials with healthy, reproductive-age women.

Study Design

A common design is a partially randomized, multicenter, parallel-group study.[12][13]
Participants are screened for good health, confirmed ovulatory cycles, and a body mass index
(BMI) within a specified range (e.g., 18-35 kg/m 2).[5][12] Exclusion criteria often include recent
pregnancy, use of other hormonal contraceptives, and known allergies or contraindications to
MPA.[5]

Drug Administration and Sample Collection

After obtaining informed consent, participants receive a single injection of DMPA (e.g., 150 mg
IM or a specific SC dose).[5][11] Blood samples are collected at baseline and at multiple time
points post-injection (e.g., 24 hours, and then weekly or bi-weekly for several months) to
determine the concentrations of MPA, progesterone, and estradiol.[5][11][14]

Analytical Methods

Serum or plasma concentrations of MPA are typically measured using validated analytical
methods such as radioimmunoassay (RIA), gas chromatography-mass spectrometry (GC-MS),
or high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).[4][15]
[16] Serum levels of progesterone and estradiol are measured to assess ovulation suppression
and ovarian function.[5][9]

Visualizations
Pharmacokinetic Pathway of DMPA
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Medroxyprogesterone acetate - Wikipedia [en.wikipedia.org]

2. Pharmacokinetics of depot medroxyprogesterone acetate contraception - PubMed
[pubmed.ncbi.nim.nih.gov]

3. Pharmacokinetics of depot medroxyprogesterone acetate contraception. | Semantic
Scholar [semanticscholar.org]

4. pfizermedical.com [pfizermedical.com]

5. Clinical trial to evaluate pharmacokinetics and pharmacodynamics of
medroxyprogesterone acetate after subcutaneous administration of Depo-Provera - PMC
[pmc.ncbi.nlm.nih.gov]

6. A Semimechanistic Pharmacokinetic Model for Depot Medroxyprogesterone Acetate and
Drug—Drug Interactions With Antiretroviral and Antituberculosis Treatment - PMC
[pmc.ncbi.nlm.nih.gov]

7. labeling.pfizer.com [labeling.pfizer.com]
8. google.com [google.com]

9. Ovarian function following a single administration of depo-medroxyprogesterone acetate
(DMPA) at different doses - PubMed [pubmed.ncbi.nlm.nih.gov]

10. researchgate.net [researchgate.net]
11. academic.oup.com [academic.oup.com]
12. ohsu.elsevierpure.com [ohsu.elsevierpure.com]

13. Pharmacodynamics and Pharmacokinetics Study of Existing DMPA Contraceptive
Methods | MedPath [trial.medpath.com]

14. Pharmacokinetics and Pharmacodynamics of Depot Medroxyprogesterone Acetate in
African Women Receiving Treatment for Human Immunodeficiency Virus and Tuberculosis:
Potential Concern for Standard Dosing Frequency - PubMed [pubmed.ncbi.nim.nih.gov]

15. Pharmacodynamic effects of depot-medroxyprogesterone acetate (DMPA) administered
to lactating women on their male infants - PubMed [pubmed.ncbi.nlm.nih.gov]

© 2025 BenchChem. All rights reserved. 9/10 Tech Support


https://www.benchchem.com/product/b1670742?utm_src=pdf-custom-synthesis
https://en.wikipedia.org/wiki/Medroxyprogesterone_acetate
https://pubmed.ncbi.nlm.nih.gov/8725700/
https://pubmed.ncbi.nlm.nih.gov/8725700/
https://www.semanticscholar.org/paper/Pharmacokinetics-of-depot-medroxyprogesterone-Mishell/927ff0866bb2752debbc5557bead6669a3a8be16
https://www.semanticscholar.org/paper/Pharmacokinetics-of-depot-medroxyprogesterone-Mishell/927ff0866bb2752debbc5557bead6669a3a8be16
https://www.pfizermedical.com/depo-provera/clinical-pharmacology
https://pmc.ncbi.nlm.nih.gov/articles/PMC8051852/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8051852/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8051852/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8449800/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8449800/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8449800/
https://labeling.pfizer.com/showlabeling.aspx?id=522
https://www.google.com/sorry/index?continue=https://www.youtube.com/watch%3Fv%3Dgx3CxRBqNAw&q=EgSGx90hGM3atMgGIjCW2vCRbA3czansV7qGQW9Q3NQ8WCRX_bcAC9HsoiM_PEuvYr_jcXJwqbky9SwEhoUyAnJSWgFD
https://pubmed.ncbi.nlm.nih.gov/6235131/
https://pubmed.ncbi.nlm.nih.gov/6235131/
https://www.researchgate.net/publication/16961400_Ovarian_function_following_a_single_administration_of_depo-medroxyprogesterone_acetate_DMPA_at_different_doses
https://academic.oup.com/cid/article/71/3/517/5561543
https://ohsu.elsevierpure.com/en/publications/clinical-trial-to-evaluate-pharmacokinetics-and-pharmacodynamics-/
https://trial.medpath.com/clinical-trial/bebb05c0ecc1776b/nct02456584-pharmacodynamics-suppression-ovulation-pharmacokinetics-depo-provera
https://trial.medpath.com/clinical-trial/bebb05c0ecc1776b/nct02456584-pharmacodynamics-suppression-ovulation-pharmacokinetics-depo-provera
https://pubmed.ncbi.nlm.nih.gov/31504342/
https://pubmed.ncbi.nlm.nih.gov/31504342/
https://pubmed.ncbi.nlm.nih.gov/31504342/
https://pubmed.ncbi.nlm.nih.gov/8899256/
https://pubmed.ncbi.nlm.nih.gov/8899256/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1670742?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

e 16. researchgate.net [researchgate.net]

 To cite this document: BenchChem. [The Pharmacokinetics and Pharmacodynamics of
Depot Medroxyprogesterone Acetate (DMPA): A Technical Guide]. BenchChem, [2025].
[Online PDF]. Available at:
[https://www.benchchem.com/product/b1670742#pharmacokinetics-and-pharmacodynamics-
of-dmpa]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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